![molecular formula C30H29N3O3 B2384228 {9-[4-(2,4-Dimethylphenyl)piperazin-1-yl]-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-8-yl}(phenyl)methanone CAS No. 872205-96-4](/img/structure/B2384228.png)
{9-[4-(2,4-Dimethylphenyl)piperazin-1-yl]-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-8-yl}(phenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
{9-[4-(2,4-Dimethylphenyl)piperazin-1-yl]-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-8-yl}(phenyl)methanone is a useful research compound. Its molecular formula is C30H29N3O3 and its molecular weight is 479.58. The purity is usually 95%.
BenchChem offers high-quality {9-[4-(2,4-Dimethylphenyl)piperazin-1-yl]-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-8-yl}(phenyl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about {9-[4-(2,4-Dimethylphenyl)piperazin-1-yl]-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-8-yl}(phenyl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Properties
- Piperazine and quinoline derivatives are frequently synthesized through novel methods that provide insights into their chemical properties and potential applications. For instance, one study discusses the electrochemical synthesis of novel 8-amino-1,4-benzoxazine derivatives from a starting material related to the compound of interest, showcasing anti-stress oxidative properties (Largeron & Fleury, 1998).
Biological Activities
- Certain quinoline derivatives have been identified as selective alpha(2C)-adrenoceptor antagonists, indicating the potential for therapeutic applications. The structure-activity relationship of these compounds has been investigated to understand their interaction with human alpha(2)-adrenoceptor subtypes, revealing critical structural features necessary for their activity (Höglund et al., 2006).
- Another study synthesized a novel series of thiazolidinone derivatives linked with piperazine, evaluating their antimicrobial activity against various bacterial and fungal strains. These compounds show the potential for developing new antimicrobial agents (Patel et al., 2012).
Anticancer Activity
- O-Arylated diazeniumdiolates, containing piperazine structures, have demonstrated broad-spectrum anti-cancer activity in various rodent cancer models. These compounds are designed to be activated by glutathione-S-transferase to release cytotoxic nitric oxide, suggesting a novel approach for cancer treatment (Keefer, 2010).
Photochemical Reactions
- The photochemical electron-transfer reactions of compounds containing diarylethylene structures have been explored, shedding light on potential applications in photochemical synthesis and materials science (Mattes & Farid, 1986).
Molecular Interactions
- Research into the molecular interaction of specific antagonists with cannabinoid receptors has provided valuable insights into the structural requirements for binding and activity, indicating the potential for designing targeted therapeutic agents (Shim et al., 2002).
properties
IUPAC Name |
[9-[4-(2,4-dimethylphenyl)piperazin-1-yl]-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-8-yl]-phenylmethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H29N3O3/c1-20-8-9-26(21(2)16-20)32-10-12-33(13-11-32)29-23-17-27-28(36-15-14-35-27)18-25(23)31-19-24(29)30(34)22-6-4-3-5-7-22/h3-9,16-19H,10-15H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIUNUEMQXODLQF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2CCN(CC2)C3=C(C=NC4=CC5=C(C=C43)OCCO5)C(=O)C6=CC=CC=C6)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H29N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{9-[4-(2,4-Dimethylphenyl)piperazin-1-yl]-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-8-yl}(phenyl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl (3aR,6aS)-2-(5-chloropyrazine-2-carbonyl)-3a-methyl-3,4,6,6a-tetrahydro-1H-pyrrolo[3,4-c]pyrrole-5-carboxylate](/img/structure/B2384145.png)
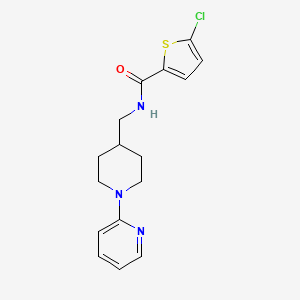
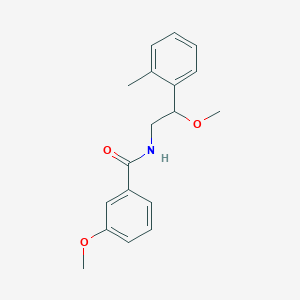

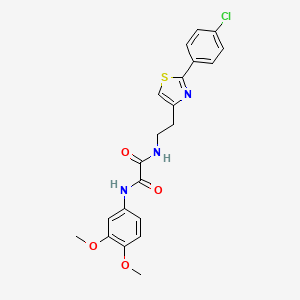
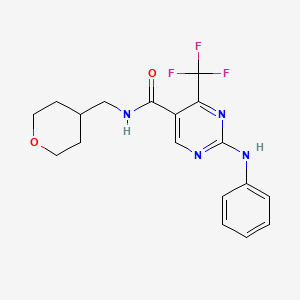
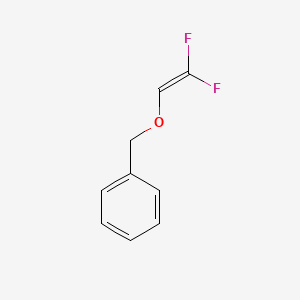

![methyl 4-[({4-allyl-5-[(2-amino-1,3-thiazol-4-yl)methyl]-4H-1,2,4-triazol-3-yl}thio)methyl]benzoate](/img/structure/B2384161.png)

![6-Benzyl-2-(4-(piperidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2384165.png)
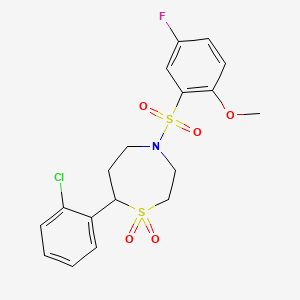
![2-[(9-ethoxy-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)sulfanyl]-N-(2-methoxyphenyl)acetamide](/img/structure/B2384167.png)
